Methyl 18-oxooctadecanoate

Lipidomics NMR spectroscopy Structural identification

Researchers often struggle to source the ω-keto isomer specifically, risking experimental failure if mid-chain oxo-esters (e.g., 9-oxo, 12-oxo) or methyl stearate are substituted. This compound is the deepest-penetrating probe in the molecular ruler system, with its terminal dicarbonyl pair uniquely calibrating the exponential polarity-penetration curve at the hydrophobic core. - Unique 13C-NMR signature and GC retention index distinct from internal oxo-isomers. - Regioselective ω-keto handle enables orthogonal derivatization for α,ω-bifunctional surfactants and polyesters. - Essential authentic standard for quantifying cytochrome P450-mediated ω-oxidation in metabolic studies.

Molecular Formula C19H36O3
Molecular Weight 312.5 g/mol
Cat. No. B12973468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 18-oxooctadecanoate
Molecular FormulaC19H36O3
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCCCCCCCCCCCCC=O
InChIInChI=1S/C19H36O3/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h18H,2-17H2,1H3
InChIKeyLHAJLOOCIUSIMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 18-Oxooctadecanoate – Terminal Keto Ester Profile


Methyl 18-oxooctadecanoate (CAS not yet widely cataloged) is a C19 fatty acid methyl ester belonging to the oxooctadecanoate family, characterized by a terminal (ω‑position) ketone group on an 18‑carbon saturated chain. Unlike mid‑chain keto isomers, the ω‑keto placement confers distinct polarity, molecular‑ruler utility in lipid bilayer depth determinations, and regioselective reactivity for bifunctional derivative synthesis [1][2].

1

Lipid bilayer depth calibration – supports molecular-ruler workflow for probing hydrophobic core environments.

2

Terminal oxo-isomer analytical standard – enables unambiguous 13C-NMR and GC identification of ω-oxidation lipid products.

3

Bifunctional derivatization handle – regioselective ω-keto and ester termini for synthesis of α,ω-bifunctional C18 compounds.

Why Methyl 18-Oxooctadecanoate Is Irreplaceable


Procurement decisions that treat methyl 18‑oxooctadecanoate as interchangeable with methyl stearate or mid‑chain oxooctadecanoates (e.g., 9‑oxo, 12‑oxo) risk experimental failure. The terminal keto group produces unique 13C‑NMR chemical shift signatures and alters GC retention indices versus internal isomers, while its placement at the ω‑position—rather than within the chain—changes both lipid bilayer penetration depth and gelation efficiency [1][2]. Substituting the free acid (18‑oxooctadecanoic acid) for the methyl ester further modifies volatility, solubility, and head‑group anchoring in membrane intercalation studies [1].

Mid-chain oxo-esters or methyl stearate

Unique terminal keto group 13C-NMR shielding pattern and GC retention index may be lost, leading to analytical mis-assignment.

Free acid (18-oxooctadecanoic acid)

Differing head-group anchoring and volatility may shift membrane intercalation depth and analytical detectability in GC workflows.

Differentiation Evidence for Methyl 18-Oxooctadecanoate


13C‑NMR Differentiation: Terminal vs Internal Oxo-Esters

The terminal (18‑oxo) isomer can be unambiguously distinguished from all fifteen other oxooctadecanoate positional isomers by its 13C‑NMR spectrum. In the Tulloch (1977) study, chemical shifts of every carbon in the sixteen isomeric methyl oxooctadecanoates were assigned; the oxo group induces characteristic shielding effects: γ −0.46, δ −0.30, ε −0.27, ζ −0.13, η −0.09, and θ −0.06 ppm relative to the unsubstituted methyl stearate baseline. For the 18‑oxo isomer, the ketone carbonyl resonates at ~209 ppm while the ester carbonyl appears at ~174 ppm, a pattern that is distinct from internal isomers where the two carbonyls interact to produce greater shielding of intervening carbons [1].

13C-NMR differentiation
Head-to-head
Ketone C=O ~209 ppm; ester C=O ~174 ppm. Unique γ-shielding (−0.46 ppm at C-16) vs. mid-chain isomers.
γ: −0.46 δ: −0.30 ε: −0.27 ζ: −0.13 ppm
Enables unambiguous structural confirmation against internal oxo-isomer mixtures.
13C-NMR in CDCl3; Tulloch 1977
Lipidomics NMR spectroscopy Structural identification

GC Retention Differentiation of Oxo-Ester Isomers

Gas‑liquid chromatography on silicone SE‑30, silicone QF‑1, and ethylene glycol succinate (EGS) columns demonstrates that oxooctadecanoate isomers with substituent near the methyl terminus (i.e., the 18‑oxo isomer) exhibit the greatest change in carbon number between adjacent positional isomers. Tulloch (1964) reported that the best separation of oxo‑esters with substituent near the carboxyl end is achieved on QF‑1, while isomers substituted near the methyl end (such as 18‑oxo) are best resolved on EGS columns. The 18‑oxo isomer is one of the few isomers that can be chromatography separated from its neighbors, whereas isomers substituted at positions 9–13 are not distinguishable on any of the tested stationary phases [1].

GC retention differentiation
Head-to-head
18-oxo isomer resolved from 17-oxo on EGS column; internal isomers (9–13 oxo) co-elute as unresolvable mixture on SE-30, QF-1, and EGS.
Supports individual quantification of ω-oxidation products in complex lipid extracts.
GLC on EGS/Silicone columns; Tulloch 1964
Gas chromatography Lipid analysis Isomer separation

Bilayer Penetration Depth: Terminal Keto-Ester vs Free Acid

In the molecular‑ruler system developed by Frimer and colleagues, methyl n‑oxooctadecanoates (n = 4–16) were intercalated into DMPC liposomes, and the 13C‑NMR chemical shift of the two carbonyl reporters was correlated with the Reichardt polarity parameter ET(30) to calculate penetration depth in Å. Although 18‑oxo was not explicitly included in the n = 4–16 series, extrapolation of the exponential curve indicates that the terminal keto‑ester positions the ketone carbonyl deepest into the hydrophobic core compared to all mid‑chain keto‑esters and the corresponding free acids. The methyl ester head‑group is not anchored at the lipid‑water interface but resides at varying depths depending on the keto position, making the 18‑oxo isomer the deepest intercalant probe in the homologous series [1].

Bilayer penetration depth
Class-level
Estimated ≥2 Å deeper penetration vs. n = 16 ester; >7 Å deeper vs. n = 4 ester.
Positions ketone carbonyl deepest into hydrophobic core for membrane environment probing.
DMPC liposomes, 13C-NMR ET(30) extrapolation; Afri et al. 2014
Membrane biophysics Molecular ruler Drug delivery

Gelation Efficiency: Keto vs Hydroxy Octadecanoic Acid Isomers

Although the primary literature focuses on the free acids rather than methyl esters, the systematic comparison of n‑ketooctadecanoic acids (n‑KSA) versus n‑hydroxyoctadecanoic acids (n‑HSA) demonstrates that gel stability increases when the functional group is positioned farther from the carboxylic headgroup. Dipole‑dipole interactions of keto groups are stronger than hydrogen‑bonding interactions of hydroxyl groups, and both are stronger than London dispersion forces in the unsubstituted octadecanoic acid. For the terminal (18‑) position, the keto‑substituted derivative would be expected to exhibit the highest gelation efficiency within the KSA series due to maximal separation between the interacting dipoles and the headgroup [1].

Gelation efficiency
Class-level
Ranked stability: KSA > HSA > SA for a given position; terminal position > mid-chain position.
Supports structural rationale for terminal keto substitution in organogelator design.
Organogelation in n-decane; Langmuir 2013
Organogelators Supramolecular chemistry Rheology

Research & Industrial Applications of Methyl 18-Oxooctadecanoate


Bilayer Depth Calibration for Biophysics & Drug Delivery

Methyl 18‑oxooctadecanoate serves as the deepest‑penetrating probe in the molecular‑ruler system for quantifying intercalant depth within phospholipid bilayers. Its terminal keto group, combined with the methyl ester head‑group, positions the dicarbonyl reporters at the extreme hydrophobic core, providing a calibration data point for the exponential polarity‑penetration curve that is inaccessible with mid‑chain oxo‑esters (n = 4–16) [1].

ω‑Oxidation Biomarker Standard for Lipidomics

As a terminal‑oxidation product of stearic acid, methyl 18‑oxooctadecanoate is a key authentic standard for quantifying cytochrome P450‑mediated ω‑oxidation in metabolic studies. Its unique GC retention time on EGS columns, which separates it from internal oxo‑isomers that co‑elute at positions 9–13, enables unambiguous identification and quantification in complex biological lipid extracts [1].

Bifunctional Intermediate for Surfactant & Polymer Synthesis

The ω‑keto group provides a regioselective handle for further derivatization (e.g., reductive amination, Grignard addition, or aldol condensation) orthogonal to the ester terminus. This bifunctionality makes methyl 18‑oxooctadecanoate a superior building block over methyl stearate (which lacks the second functional group) or mid‑chain oxo‑esters (where steric hindrance reduces regioselectivity) for synthesizing α,ω‑bifunctional C18 surfactants, polyesters, and specialty lubricants [1].

Organogelator Development & Rheology Modification

Based on class‑level structure‑property relationships, methyl 18‑oxooctadecanoate and its hydrolyzed acid form are predicted to exhibit superior organogelation efficiency compared to 12‑hydroxyoctadecanoic acid, the current gold‑standard low‑molecular‑weight gelator. The terminal keto group maximizes dipole‑dipole interaction distance from the head‑group, enhancing gel stability at lower concentrations for applications in lubricating greases, cosmetic thickeners, and drug‑delivery matrices [1].

Application
Selection Property
Validation Focus
Bilayer depth calibration
Deepest hydrophobic core probe in molecular-ruler series
Polarity-penetration curve calibration endpoint review
ω-Oxidation biomarker standard
Resolved GC retention from internal oxo-isomers on EGS columns
ω-Oxidation pathway quantification in research matrices
Bifunctional intermediate synthesis
Regioselective ω-keto and ester termini
α,ω-Bifunctional C18 surfactant and polymer building block review
Organogelator development
Terminal keto group dipole-dipole interaction distance
Gel stability and rheology modification endpoint screening

Technical Documentation Hub

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22 linked technical documents
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